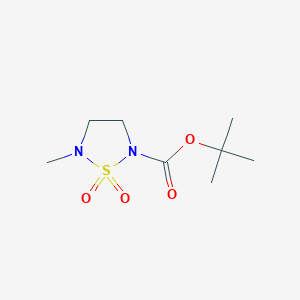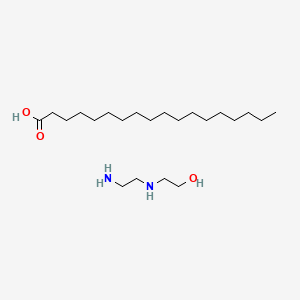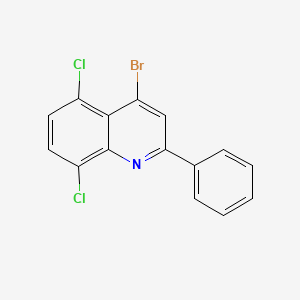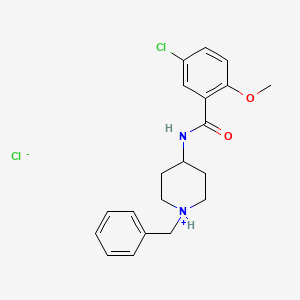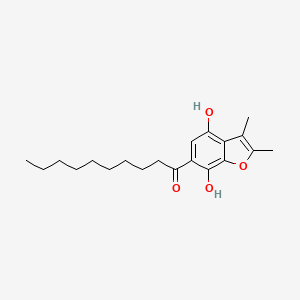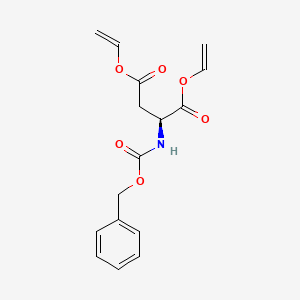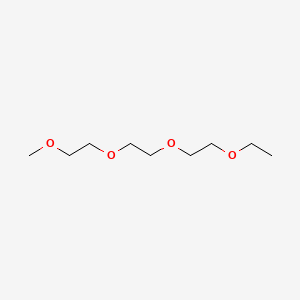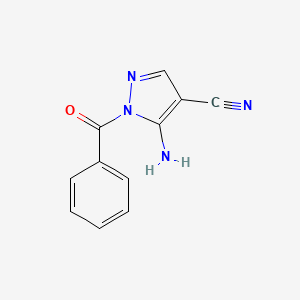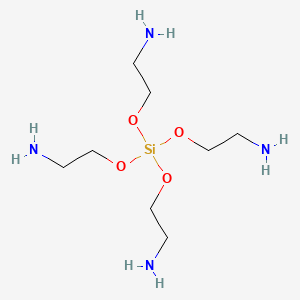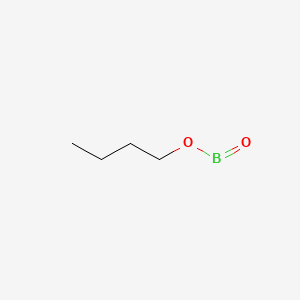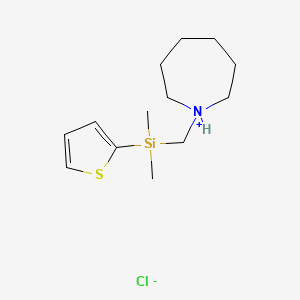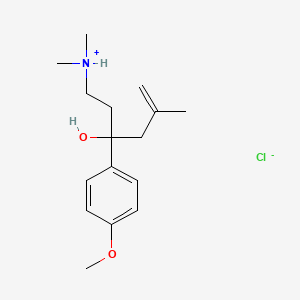
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety, a dimethylaminoethyl group, a methoxy group, and a methylallyl group, all combined with a hydrochloride salt. This combination of functional groups imparts unique chemical properties to the compound, making it valuable in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the alkylation of benzyl alcohol with an appropriate alkyl halide, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the methylallyl group can be added through an allylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions, while the methoxy group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Simpler alcohols, amines.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, while the methylallyl group can participate in various biochemical reactions. The hydrochloride salt form enhances the compound’s stability and solubility in aqueous solutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: A simpler compound with similar properties but lacking the additional functional groups.
Ephedrine: Contains a similar dimethylaminoethyl group but differs in its overall structure and pharmacological effects.
Pseudoephedrine: Similar to ephedrine but with different stereochemistry, leading to distinct biological activities.
Uniqueness
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is unique due to its combination of functional groups, which impart a range of chemical and biological properties. This makes it a versatile compound with applications across multiple fields, from organic synthesis to medicinal chemistry.
Propriétés
Numéro CAS |
2238-81-5 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
[3-hydroxy-3-(4-methoxyphenyl)-5-methylhex-5-enyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13(2)12-16(18,10-11-17(3)4)14-6-8-15(19-5)9-7-14;/h6-9,18H,1,10-12H2,2-5H3;1H |
Clé InChI |
GBEMSMUVOHWPLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(CC[NH+](C)C)(C1=CC=C(C=C1)OC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


